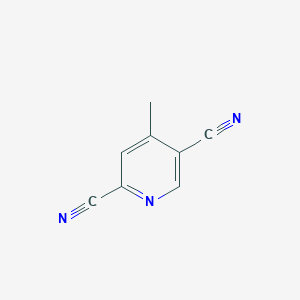

4-Methylpyridine-2,5-dicarbonitrile

Description

4-Methylpyridine-2,5-dicarbonitrile is a pyridine-based heterocyclic compound featuring two cyano groups at positions 2 and 5 and a methyl substituent at position 2. This structure confers unique electronic and steric properties, making it valuable in applications such as corrosion inhibition, pharmaceutical development, and materials science. Its reactivity is influenced by the electron-withdrawing cyano groups and the electron-donating methyl substituent, which modulate its adsorption behavior and molecular interactions .

Properties

Molecular Formula |

C8H5N3 |

|---|---|

Molecular Weight |

143.15 g/mol |

IUPAC Name |

4-methylpyridine-2,5-dicarbonitrile |

InChI |

InChI=1S/C8H5N3/c1-6-2-8(4-10)11-5-7(6)3-9/h2,5H,1H3 |

InChI Key |

JZPMGBMGAFSEQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridine-2,5-dicarbonitrile typically involves the cyanation of 4-methylpyridine derivatives. One common method is the reaction of 4-methylpyridine with copper cyanide in the presence of a suitable solvent such as N,N-dimethylformamide. The reaction is carried out at elevated temperatures, often around 120°C, to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound may involve similar cyanation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure high purity for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyridine-2,5-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the cyano groups to primary amines.

Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of suitable catalysts.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: 4-Methylpyridine-2,5-diamine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methylpyridine-2,5-dicarbonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Mechanism of Action

The mechanism of action of 4-Methylpyridine-2,5-dicarbonitrile involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pyridine ring can act as a ligand, coordinating with metal centers in catalytic processes. These interactions are crucial for its applications in catalysis and material science .

Comparison with Similar Compounds

Substituent Effects on Adsorption and Efficiency

Pyridine dicarbonitrile derivatives with substituents at the 4-position exhibit distinct corrosion inhibition properties. For example:

- PC-2 (2-Amino-6-methoxy-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile): Achieved 86% inhibition efficiency for mild steel in HCl, attributed to the methylphenyl group enhancing electron density and adsorption via π-interactions .

- PdC-OH (6-Amino-4-(4-hydroxyphenyl)-2-oxo-1-phenylpyridine-3,5-dicarbonitrile): Demonstrated 91.67% inhibition efficiency for carbon steel in HCl when combined with KI, due to the hydroxyl group’s strong electron-donating capacity and synergistic adsorption .

However, its methyl group may facilitate hydrophobic interactions with metal surfaces, compensating for lower polarity .

Quantum Chemical Parameters

- Energy Gap (ΔE) : Compounds with lower ΔE values (e.g., PC-1: ΔE = 3.2 eV) exhibit higher corrosion inhibition due to stronger adsorption. The methyl group in 4-Methylpyridine-2,5-dicarbonitrile may lower ΔE compared to unsubstituted analogs, though less effectively than methoxy or hydroxyl substituents .

- Global Softness (σ) : Higher σ correlates with greater reactivity. PC-1 (σ = 0.31 eV⁻¹) outperforms PC-2 (σ = 0.28 eV⁻¹), suggesting that this compound’s σ may fall between these values, depending on substituent electronegativity .

Adenosine Receptor Binding

Dicyanopyridines with aryl substituents show affinity for adenosine receptors:

- Compound 8 (2-Amino-4-(4-fluorophenyl)-6-[(imidazol-2-ylmethyl)sulfanyl]pyridine-3,5-dicarbonitrile): Exhibited IC₅₀ = 12 nM at hA2B receptors due to fluorine’s electron-withdrawing effect enhancing binding .

- Compound 21 (2-Amino-4-(4-chlorophenyl)-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile): Showed moderate activity (IC₅₀ = 260 nM), highlighting the trade-off between electron-withdrawing substituents and steric bulk .

The methyl group in this compound may reduce receptor affinity compared to halogenated analogs but improve metabolic stability due to lower electronegativity .

Acetylcholinesterase (AChE) Inhibition

2-Aminopyridine-3,5-dicarbonitriles with small alkylamino groups (e.g., N,N-dimethylamino) show high AChE selectivity. For example:

- Compound 3 (2-Amino-6-chloropyridine-3,5-dicarbonitrile): Demonstrated neuroprotective activity via AChE inhibition . The methyl group in this compound may similarly enhance lipophilicity and blood-brain barrier penetration, though its positional isomerism (2,5- vs. 3,5-dicarbonitrile) could alter binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.